N-amino-N,N'-dimethylcarbamimidothioic acid
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Overview
Description
It is primarily used as an antifibrinolytic agent to reduce or prevent hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders . Tranexamic acid is known for its ability to inhibit the activation of plasminogen to plasmin, which plays a crucial role in the breakdown of blood clots .
Preparation Methods
Tranexamic acid can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then hydrogenated to produce cyclohexylamine. This intermediate is then reacted with chloroacetic acid to form tranexamic acid .
In industrial production, tranexamic acid is typically synthesized through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form cyclohexylamine derivatives.
Substitution: Tranexamic acid can undergo substitution reactions, particularly at the amino group, to form various derivatives
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tranexamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Tranexamic acid is used in studies related to blood clotting and fibrinolysis.
Industry: Tranexamic acid is used in the production of various pharmaceuticals and as an additive in some industrial processes
Mechanism of Action
Tranexamic acid exerts its effects by competitively and reversibly inhibiting the activation of plasminogen to plasmin. This inhibition occurs through binding at several distinct sites on the plasminogen molecule, including four or five low-affinity sites and one high-affinity site . By preventing the conversion of plasminogen to plasmin, tranexamic acid effectively reduces the breakdown of blood clots and helps maintain hemostasis .
Comparison with Similar Compounds
Tranexamic acid is often compared with other antifibrinolytic agents, such as aminocaproic acid. While both compounds share a similar mechanism of action, tranexamic acid is approximately ten times more potent than aminocaproic acid . This increased potency is due to its stronger binding affinity to the plasminogen molecule .
Similar compounds include:
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but lower potency.
Epsilon-aminocaproic acid: A derivative of aminocaproic acid with similar properties.
Lysine analogs: Various synthetic derivatives of lysine that exhibit antifibrinolytic activity.
Tranexamic acid’s uniqueness lies in its high potency and effectiveness in preventing excessive bleeding, making it a valuable tool in both clinical and research settings .
Properties
IUPAC Name |
N-amino-N,N'-dimethylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHMHSRNWIBAEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N(C)N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N(C)N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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